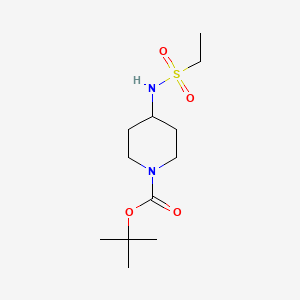

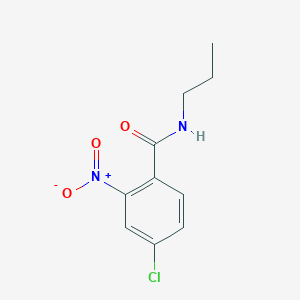

tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O4S . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate” were not found, similar compounds such as “tert-butyl 4- (phenylamino)piperidine-1-carboxylate” are used as intermediates in the manufacture of fentanyl and various related derivatives .Scientific Research Applications

Synthesis and Intermediate Applications

Key Intermediates in Drug Synthesis

This compound and its derivatives are often synthesized as key intermediates for various drug molecules. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate in the synthesis of Vandetanib, an anti-cancer drug. The synthesis route involves acylation, sulfonation, and substitution steps, optimized to achieve a total yield of 20.2% (Wang, Xu, Tang, & Xu, 2015).

Catalytic Applications

A unique application of tert-butylsulfonamide derivatives, closely related to the compound , is in catalytic aminohydroxylation and aziridination of olefins. This showcases its versatility as a nitrogen source in organic synthesis, demonstrating efficient outcomes in catalysis resembling Chloramine-T behavior. The process allows for facile liberation of the amino group under mild acidic conditions, indicating its potential for generating diverse organic compounds (Gontcharov, Liu, & Sharpless, 1999).

Biological and Medicinal Chemistry

Antidepressant and Cognitive Properties

N-Alkylated arylsulfonamide derivatives, including those related to the tert-butyl 4-(ethylsulfonamido)piperidine-1-carboxylate structure, have been identified for their selective serotonin receptor (5-HT7) antagonism. This receptor specificity is crucial for designing drugs aimed at treating complex central nervous system (CNS) disorders. Compounds showing potent and selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor ligand properties demonstrate antidepressant-like and pro-cognitive effects in vivo. Such findings underscore the therapeutic potential of these compounds for CNS disorders (Canale et al., 2016).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-6-8-14(9-7-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNSKKUCHRCECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)

![2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2833440.png)

![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)

![2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2833442.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2833447.png)

![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)

![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)